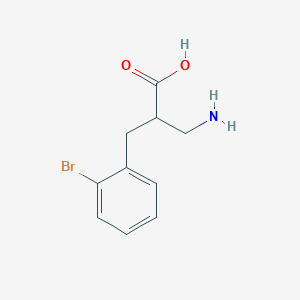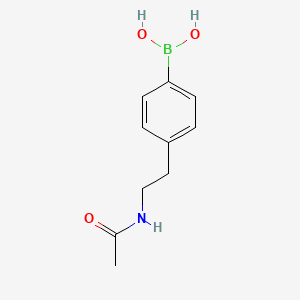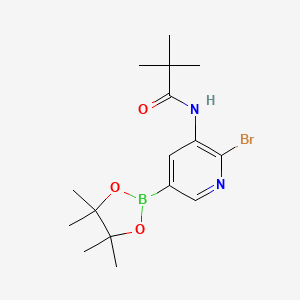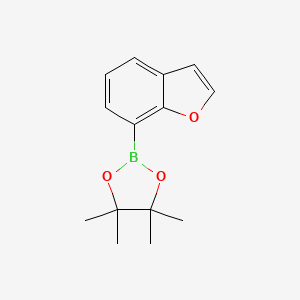
2-(Benzofuran-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(Benzofuran-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C14H17BO3 and its molecular weight is 244.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolism and Disposition Studies
2-(Benzofuran-7-YL)-related compounds have been a focal point in pharmacokinetic studies to understand their metabolism and disposition in the human body. For instance, a study on the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, revealed that it was extensively metabolized, primarily through oxidation of the benzofuran ring. The metabolite M25 was the principal metabolite in excreta, indicating the significance of benzofuran derivatives in drug metabolism and disposition studies (Renzulli et al., 2011).
Novel Antibiotics Development
Benzofuran derivatives have also been investigated in the development of novel antibiotics. A study on GSK2251052, a boron-containing antibiotic targeting bacterial leucyl tRNA synthetase, underscored the role of benzofuran structures in the drug's pharmacokinetic properties. The study highlighted the metabolism and disposition of this novel antibiotic, pointing towards the utility of benzofuran derivatives in developing treatment options for serious Gram-negative infections (Bowers et al., 2013).
Endocrine Disruption Research
Research has also delved into the endocrine-disrupting potential of industrial chemicals, including benzofuran compounds. A Danish study analyzed the excretion of various non-persistent chemicals, including benzofuran derivatives, to assess their impact on the endocrine system. This research is pivotal in understanding the potential health risks associated with exposure to benzofuran compounds and other industrial chemicals (Frederiksen et al., 2014).
Pharmaceutical Development and Toxicology
Benzofuran derivatives are prominent in the development of pharmaceuticals and the study of their toxicological impacts. For example, studies on the cardiotoxic potential of fluoropyrimidines like 5-FU, which are utilized in chemotherapy, present vital insights into the side effects of drugs containing benzofuran structures. Understanding these toxicological aspects is crucial for developing safer and more effective therapeutic agents (Steger et al., 2012).
Mechanism of Action
Target of Action
Similar compounds such as [5-hydroxy-2- (4-hydroxyphenyl)-1-benzofuran-7-yl]acetonitrile have been found to interact withEstrogen receptor beta , Nuclear receptor coactivator 1 , and Estrogen receptor alpha . These receptors play crucial roles in various biological processes, including cell growth, differentiation, and apoptosis .
Mode of Action
For instance, interaction with estrogen receptors could potentially influence gene expression and cellular signaling pathways .
Biochemical Pathways
Given the potential interaction with estrogen receptors, it is plausible that the compound could influence pathways related to cell growth, differentiation, and apoptosis .
Result of Action
Based on its potential interaction with estrogen receptors, it could potentially influence gene expression and cellular signaling pathways, leading to changes in cell growth, differentiation, and apoptosis .
Properties
IUPAC Name |
2-(1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BO3/c1-13(2)14(3,4)18-15(17-13)11-7-5-6-10-8-9-16-12(10)11/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZVVIZYTCIYNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672191 | |
| Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192755-14-8 | |
| Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





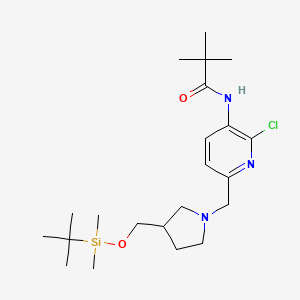
![2-((tert-Butyldimethylsilyloxy)methyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-b]pyridine](/img/structure/B1521751.png)
![5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B1521752.png)

